[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol
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Overview
Description
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chlorobenzyl group attached to the piperidine ring, along with a methanol group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol typically involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- [1-(2-Bromo-benzyl)-piperidin-4-yl]-methanol
- [1-(2-Fluoro-benzyl)-piperidin-4-yl]-methanol
- [1-(2-Methyl-benzyl)-piperidin-4-yl]-methanol
Comparison:
- [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.
- The bromo and fluoro derivatives may exhibit different reactivity patterns due to the varying electronegativity and size of the halogen atoms.
- The methyl derivative may have different steric and electronic effects compared to the chloro derivative.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-4-2-1-3-12(13)9-15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGOPQOSIQOVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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